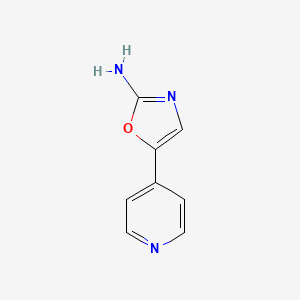

5-(Pyridin-4-yl)oxazol-2-amine

描述

5-(Pyridin-4-yl)oxazol-2-amine is a heterocyclic compound that features both a pyridine ring and an oxazole ring. The compound is known for its potential applications in medicinal chemistry due to its unique structural properties. The presence of both nitrogen and oxygen atoms within the rings contributes to its reactivity and potential biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)oxazol-2-amine typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 4-pyridinecarboxaldehyde and an appropriate amine in the presence of a dehydrating agent can lead to the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

5-(Pyridin-4-yl)oxazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole or pyridine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized oxazole or pyridine compounds.

科学研究应用

5-(Pyridin-4-yl)oxazol-2-amine has been investigated for its potential in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential through various mechanisms:

- VEGFR-2 Inhibition : The compound exhibits potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. Inhibition of this receptor can lead to reduced tumor growth by blocking the formation of blood vessels necessary for tumor sustenance.

- Caspase Activation : It has been shown that this compound can activate the caspase cascade, inducing apoptosis in cancer cells. This property is particularly valuable for targeting resistant cancer phenotypes.

- In Vitro Studies : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including colon carcinoma and lung carcinoma, with IC50 values ranging from 0.4 to 3.2 µM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies indicate that derivatives of oxazole compounds can exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Synthesis of Derivatives

The compound can be modified to create various derivatives that may enhance its biological activity or alter its pharmacokinetic properties. For example, substituting different groups on the oxazole ring can lead to compounds with improved selectivity or potency against specific targets .

Material Science Applications

Beyond medicinal applications, this compound is being explored for use in developing new materials, including polymers and agrochemicals. Its heterocyclic structure allows it to participate in various chemical reactions, making it a valuable precursor in material science.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

- Anticancer Efficacy : A study demonstrated that a derivative of this compound showed significant cytotoxicity against lung carcinoma cell lines (A549), indicating its potential as an anticancer agent .

- SARS-CoV-2 Inhibition : Research has explored the repositioning of similar oxazole compounds as inhibitors of SARS-CoV-2 proteases, showcasing their broad antiviral potential .

- Inhibitory Effects on Enzymes : Another study reported that oxazole derivatives could inhibit enzymes involved in inflammatory pathways, suggesting their role in treating inflammatory diseases .

作用机制

The mechanism of action of 5-(Pyridin-4-yl)oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the oxazole and pyridine rings allows for specific interactions with biological macromolecules, potentially leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Similar Compounds

- 5-(Pyridin-3-yl)oxazol-2-amine

- 5-(Pyridin-2-yl)oxazol-2-amine

- 5-(Pyridin-4-yl)thiazol-2-amine

Uniqueness

5-(Pyridin-4-yl)oxazol-2-amine is unique due to the specific positioning of the pyridine and oxazole rings, which can influence its reactivity and biological activity. The presence of the nitrogen atom in the pyridine ring at the 4-position can lead to different electronic and steric effects compared to other isomers, potentially resulting in distinct chemical and biological properties.

生物活性

5-(Pyridin-4-yl)oxazol-2-amine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by data tables and case studies.

Chemical Identity and Structure

This compound has the following chemical characteristics:

- Molecular Formula : C10H8N4O

- Molecular Weight : Approximately 188.20 g/mol

- CAS Number : 1014629-83-4

The compound features a pyridine ring and an oxazole moiety, which are known to influence its pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, with mechanisms including the inhibition of anti-apoptotic proteins and activation of pro-apoptotic pathways.

Key Findings :

- IC50 Values : Studies have reported IC50 values in the range of 150 µg/mL to 200 µg/mL against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| A549 | 150 | |

| HCT116 | 200 |

Antimicrobial Activity

This compound also demonstrates antimicrobial activity against various bacterial strains. The presence of the pyridine and oxazole groups enhances its interaction with microbial membranes, leading to increased permeability and cell death.

Mechanisms of Action :

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial growth.

- Modulation of Signaling Pathways : It can affect pathways related to microbial survival, contributing to its antimicrobial effects.

Data Summary :

Case Study 1: Antitumor Activity

A study assessed the anticancer potential of derivatives related to this compound. Modifications at specific positions on the oxazole ring significantly enhanced cytotoxicity against A549 cells. Compounds with electron-withdrawing groups exhibited superior potency compared to those with electron-donating groups .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis, derivatives containing the pyridine moiety showed enhanced activity against common bacterial strains. The improved lipophilicity facilitated better membrane penetration, leading to increased efficacy against pathogens such as E. coli and B. subtilis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the core structure can significantly influence biological potency:

- Substituents on the Pyridine Ring : Different substituents can either enhance or diminish activity.

- Positioning of Functional Groups : The nature and position of functional groups like amines or oxazoles play a crucial role in determining efficacy against various biological targets.

常见问题

Q. Basic: What are the most efficient synthetic routes for 5-(Pyridin-4-yl)oxazol-2-amine, and how can reaction yields be optimized?

Methodological Answer:

The compound is typically synthesized via cyclization reactions. For example, microwave-assisted synthesis using 2-bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone hydrobromide and urea in DMF at 433 K for 10 minutes achieved an 81% yield . Key optimization strategies include:

- Microwave irradiation : Reduces reaction time and improves regioselectivity.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification : Sequential washing with water and organic solvents (e.g., ethyl acetate) minimizes byproducts .

Q. Advanced: How can researchers address contradictory spectral data (e.g., NMR, IR) during structural characterization?

Methodological Answer:

Contradictions often arise from tautomerism or solvent effects. To resolve ambiguities:

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers).

- X-ray Crystallography : Provides definitive bond-length and angle data (e.g., dihedral angles between pyridyl and oxazole rings: 30.00–35.72°) .

- DFT Calculations : Validate experimental IR/NMR shifts by comparing theoretical and observed spectra .

Q. Basic: What experimental assays are commonly used to evaluate the biological activity of this compound?

Methodological Answer:

Standard assays include:

- Antimicrobial Activity : Disk diffusion or microdilution assays against S. aureus and E. coli .

- Enzyme Inhibition : Colorimetric assays (e.g., tyrosinase inhibition using L-DOPA as substrate) .

- Antioxidant Activity : DPPH radical scavenging assays .

Q. Advanced: How can molecular docking studies be validated when predicting binding modes to targets like p38α MAP kinase?

Methodological Answer:

- Co-crystallization : Compare docking poses with experimentally resolved X-ray structures (e.g., p38α MAP kinase inhibitors ).

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability (RMSD < 2 Å).

- SAR Correlation : Validate docking scores with IC₅₀ values from enzymatic assays .

Q. Advanced: What strategies resolve crystallographic challenges (e.g., twinning, disorder) in X-ray structures of this compound derivatives?

Methodological Answer:

- Twinning : Use SHELXL’s TWIN command with BASF parameter refinement .

- Disorder : Apply PART and SUMP restraints to model split positions.

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···N bonds: 1.99–2.03 Å) to refine packing motifs .

Q. Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

Key SAR insights include:

-

Pyridyl Substituents : Electron-withdrawing groups (e.g., -F) at the 4-position enhance kinase inhibition .

-

Oxazole Modifications : Sulfanyl or alkyl substituents at position 3 improve antioxidant potency (IC₅₀: 12–45 μM) .

-

Data Table :

Substituent Bioactivity (IC₅₀, μM) Target 4-Fluorophenyl 0.8 ± 0.1 p38α MAP kinase 3-Sulfanyl 12.3 ± 1.2 DPPH scavenging

Q. Basic: What software tools are recommended for crystallographic refinement of this compound?

Methodological Answer:

- SHELX Suite : SHELXL for refinement (R-factor < 0.05) and SHELXS for direct methods .

- Olex2 GUI : Integrates visualization and refinement workflows.

- PLATON : Validates geometry and hydrogen-bonding networks .

Q. Advanced: How should researchers interpret conflicting bioactivity data across cell lines or assay conditions?

Methodological Answer:

属性

IUPAC Name |

5-pyridin-4-yl-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRRIUJIVYWYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。